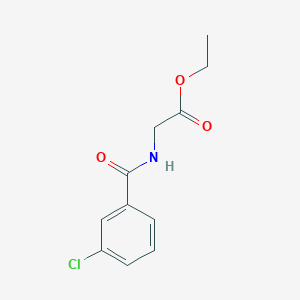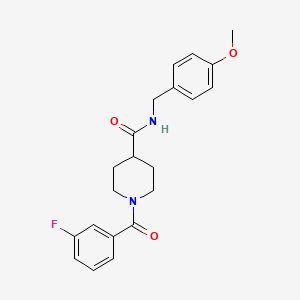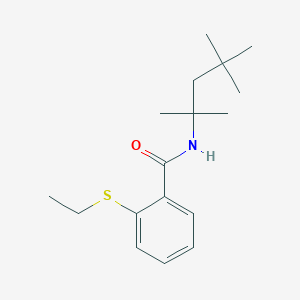![molecular formula C17H11N3O2 B4536245 5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4536245.png)
5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
“5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry. It has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been identified as a potential scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor properties . Its derivatives have been studied for their ability to inhibit various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The structure-activity relationship of these derivatives provides insights into designing new selective and effective anticancer agents .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines, including the subject compound, exhibit antimicrobial properties. This makes them valuable in the search for new antibiotics and treatments for bacterial infections. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein function .
CNS Depressive and Anticonvulsant Effects
Derivatives of this compound have shown central nervous system (CNS) depressive and anticonvulsant effects. This suggests potential applications in the development of treatments for neurological disorders such as epilepsy .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of pyrido[2,3-d]pyrimidines make them candidates for the development of new pain relief medications. They may work by reducing the production of inflammatory mediators or by direct action on pain receptors .
Hypotensive Effects
Some derivatives of this compound class have been shown to possess hypotensive properties, indicating potential use in managing high blood pressure and related cardiovascular conditions .
Antihistamine Properties
The antihistamine effects of pyrido[2,3-d]pyrimidines suggest their use in treating allergic reactions. They may act by blocking histamine receptors or inhibiting the release of histamine from mast cells .
Neurotropic Properties
Research has indicated that certain derivatives have neurotropic properties, which could be beneficial in treating neurodegenerative diseases or in neuroprotection strategies .
Prophylaxis and Therapy of Cerebral Ischemia
There is evidence that fused pyridine ring systems, such as those found in pyrido[2,3-d]pyrimidines, can be used for the prophylaxis and therapy of cerebral ischemia. This application is particularly relevant for stroke prevention and treatment .
Mecanismo De Acción
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that 5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione may interact with its targets, inhibiting their activity and thus affecting cell signaling pathways .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to cell growth and proliferation, such as the pi3k/akt/mtor pathway .
Result of Action
Similar compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Propiedades
IUPAC Name |
5-naphthalen-2-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-14-13(7-8-18-15(14)19-17(22)20-16)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZJAPCXLJHHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=NC=C3)NC(=O)NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4536167.png)
![4-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4536173.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4536180.png)
![methyl 3-({[(2-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4536185.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4536204.png)
![4-(difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4536210.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4536217.png)

![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4536229.png)

![N-(2,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4536239.png)
![N-[2-(aminocarbonyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4536246.png)